molecular formula C18H18BrClN6O3 B10877172 N-[2-[(2-Bromobenzoyl)amino]ethyl]-3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide CAS No. 1006334-00-4

N-[2-[(2-Bromobenzoyl)amino]ethyl]-3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B10877172
CAS No.: 1006334-00-4
M. Wt: 481.7 g/mol
InChI Key: YCECTTJPYJZGOL-UHFFFAOYSA-N
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Description

N~5~-{2-[(2-BROMOBENZOYL)AMINO]ETHYL}-3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a combination of various functional groups, including a bromobenzoyl group, a chloropyrazole moiety, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-{2-[(2-BROMOBENZOYL)AMINO]ETHYL}-3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the individual components. The bromobenzoyl group can be introduced through a Friedel-Crafts acylation reaction, while the chloropyrazole moiety can be synthesized via a cyclization reaction involving appropriate precursors. The final step involves the formation of the oxadiazole ring, which can be achieved through a cyclization reaction using reagents such as hydrazine and carbon disulfide under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N~5~-{2-[(2-BROMOBENZOYL)AMINO]ETHYL}-3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N~5~-{2-[(2-BROMOBENZOYL)AMINO]ETHYL}-3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N5-{2-[(2-BROMOBENZOYL)AMINO]ETHYL}-3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **N~5~-{2-[(2-BROMOBENZOYL)AMINO]ETHYL}-3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
  • **N~5~-{2-[(2-FLUOROBENZOYL)AMINO]ETHYL}-3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
  • **N~5~-{2-[(2-CHLOROBENZOYL)AMINO]ETHYL}-3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

Uniqueness

The uniqueness of N5-{2-[(2-BROMOBENZOYL)AMINO]ETHYL}-3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

1006334-00-4

Molecular Formula

C18H18BrClN6O3

Molecular Weight

481.7 g/mol

IUPAC Name

N-[2-[(2-bromobenzoyl)amino]ethyl]-3-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C18H18BrClN6O3/c1-10-15(20)11(2)26(24-10)9-14-23-18(29-25-14)17(28)22-8-7-21-16(27)12-5-3-4-6-13(12)19/h3-6H,7-9H2,1-2H3,(H,21,27)(H,22,28)

InChI Key

YCECTTJPYJZGOL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=NOC(=N2)C(=O)NCCNC(=O)C3=CC=CC=C3Br)C)Cl

Origin of Product

United States

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